tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate
Overview
Description
Tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate: is a synthetic organic compound that features a triazole ring, a functional group known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to enhance the reaction rate and yield.
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Introduction of the Hydroxymethyl Group: : The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent under basic conditions.
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Esterification: : The final step involves the esterification of the triazole derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
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Reduction: : The triazole ring is generally resistant to reduction, but the ester group can be reduced to an alcohol under appropriate conditions.
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Substitution: : The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate is used as a building block for the synthesis of more complex molecules. Its stable triazole ring makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays due to its functional groups that can interact with various biomolecules.
Medicine
In medicinal chemistry, it serves as a precursor for the development of drugs. The triazole ring is a common motif in many pharmaceuticals due to its bioisosteric properties, which can mimic other functional groups in biological systems.
Industry
Industrially, this compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate: Similar structure but with a methyl ester group instead of a tert-butyl group.
Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate: Similar structure but with an ethyl ester group.
Uniqueness
Tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and stability. This makes it particularly useful in applications where stability under various conditions is required.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 2-[4-(hydroxymethyl)triazol-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)5-12-4-7(6-13)10-11-12/h4,13H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKQEFBJVMVLHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(N=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140833 | |
Record name | 1H-1,2,3-Triazole-1-acetic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401140833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-94-1 | |
Record name | 1H-1,2,3-Triazole-1-acetic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-Triazole-1-acetic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401140833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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